

# Antitussive Agents Butamirate and Oxeladin Show Promise in Glioblastoma Treatment

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Compound of Interest		
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A head-to-head comparison reveals the potential of the cough suppressants **Butamirate** and Oxeladin as novel therapeutic agents for glioblastoma, the most aggressive form of brain cancer. Both drugs have been shown to inhibit tumor growth in preclinical models by targeting a key signaling pathway, offering a new avenue for drug repurposing in oncology.

Researchers have identified that the antitussive drugs **Butamirate** and Oxeladin can effectively inhibit the growth of glioblastoma cells.[1][2] A recent study provides a direct comparison of their efficacy and sheds light on their shared mechanism of action, which involves the suppression of the STAT3 signaling pathway, a critical mediator of cancer cell survival and proliferation.[1][2]

### **Comparative Efficacy in Glioblastoma Models**

In vitro studies on human glioblastoma cell lines, including LN229, U87, and T98G, demonstrated that both **Butamirate** and Oxeladin effectively inhibit the formation of tumorspheres, a key characteristic of cancer stem cells.[1][3] The anti-tumor effects of both drugs were found to be dependent on the expression of Ras-related associated with diabetes (RRAD), a protein that contributes to STAT3 activation.[1][2] In glioblastoma cells lacking RRAD, neither **Butamirate** nor Oxeladin had a significant effect on proliferation.[1][2]

Further in vivo experiments using a glioblastoma xenograft mouse model showed that intraperitoneal administration of either **Butamirate** or Oxeladin markedly suppressed tumor growth without causing significant adverse effects.[1][2]



**Ouantitative Data Summary** 

Drug	Cell Line	Key Findings	Reference
Butamirate	LN229-RRAD	Dose-dependent inhibition of tumorsphere formation.	[1][3]
LN229-RRAD	Downregulates pEGFR, pSTAT3, pAKT, and pERK.	[1]	
Oxeladin	LN229-RRAD	Dose-dependent inhibition of tumorsphere formation.	[1][3]
U87MG, LN229- RRAD	Significant inhibition of STAT3 transcriptional activity.	[3]	
LN229-RRAD	Inhibited components of RRAD-associated signaling cascades, including p-EGFR, p-Akt, and p-STAT3.	[1][2]	

## Mechanism of Action: Targeting the RRAD/STAT3 Axis

The primary mechanism by which **Butamirate** and Oxeladin exert their anti-glioblastoma effects is through the inhibition of STAT3 transcriptional activity.[1][2] This is achieved by targeting RRAD, a GTPase that promotes STAT3 activation.[1] Docking simulations have shown that Oxeladin selectively interacts with RRAD.[1][2]

By inhibiting the RRAD/STAT3 pathway, both drugs lead to the downregulation of key downstream targets that are crucial for cancer cell survival and proliferation, such as cyclin D1 and survivin.[1][2] Oxeladin treatment specifically was shown to inhibit several components of

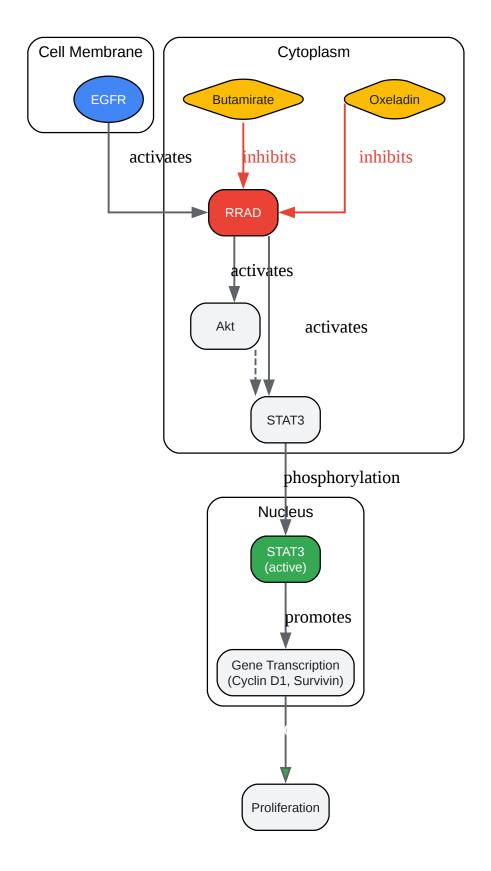






the RRAD-associated signaling cascade, including phosphorylated EGFR (p-EGFR), phosphorylated Akt (p-Akt), and phosphorylated STAT3 (p-STAT3).[1][2] **Butamirate** was also found to downregulate the phosphorylation of EGFR, STAT3, AKT, and ERK.[1]





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Proposed signaling pathway of **Butamirate** and Oxeladin in glioblastoma.



## **Experimental Protocols**In Vitro Tumorsphere Formation Assay

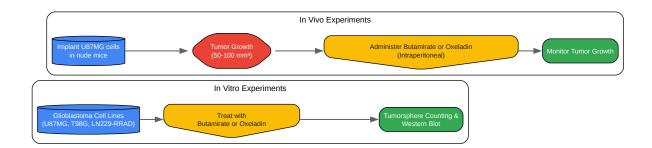
Human glioblastoma cell lines (U87MG, T98G, and LN229 expressing RRAD) were cultured in the presence of varying concentrations of **Butamirate** or Oxeladin for 7 days. The number of tumorspheres, which are indicative of cancer stem cell activity, was then counted under a phase-contrast microscope to determine the inhibitory effect of the drugs.[1][3]

### **Western Blot Analysis**

To assess the effect of the drugs on signaling pathways, LN229-RRAD cells were treated with **Butamirate**. Protein lysates were then collected and subjected to Western blot analysis to measure the expression levels of phosphorylated EGFR, STAT3, AKT, and ERK. Actin was used as a loading control to ensure equal protein loading.[1]

#### In Vivo Xenograft Model

U87MG human glioblastoma cells were subcutaneously implanted into 6- to 8-week-old male BALB/c nude mice.[1] Once tumors reached a size of 50–100 mm³, the mice were randomly assigned to treatment groups.[1] **Butamirate** or Oxeladin was administered via intraperitoneal injection, and tumor growth was monitored using calipers.[1]



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Experimental workflow for evaluating **Butamirate** and Oxeladin.

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